3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the 3-position, a phenyl group at the 5-position, and a carboxylic acid group at the 2-position
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Pyrrole derivatives are known to have broad-spectrum biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrrole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a β-keto ester with an amine, followed by cyclization and subsequent functional group modifications, can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyrrole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups at specific positions on the pyrrole ring .
Scientific Research Applications
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the phenyl group at the 5-position, resulting in different chemical and biological properties.
5-Phenyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position, which affects its reactivity and applications.
3-Methyl-5-phenyl-1H-pyrazole-2-carboxylic acid: Contains a pyrazole ring instead of a pyrrole ring, leading to distinct structural and functional characteristics.
Uniqueness
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups on the pyrrole ring enhances its versatility in various applications compared to similar compounds .
Properties
IUPAC Name |
3-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXORJYQIJUIMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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